(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane
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Overview
Description
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a chlorophenyl group and a methyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (E)-3-chloro-1-phenylprop-2-en-1-ol using a chiral catalyst. The reaction conditions often include the use of a peracid, such as m-chloroperoxybenzoic acid, in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(3-Chlorophenyl)-3-methyloxirane
- (2S,3S)-2-(4-Chlorophenyl)-3-methyloxirane
- (2S,3S)-2-(3-Bromophenyl)-3-methyloxirane
Uniqueness
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of a chlorophenyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEJBHVLGLPIFE-RCOVLWMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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